molecular formula C16H17ClN6O3S B4280961 3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole

3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B4280961
M. Wt: 408.9 g/mol
InChI Key: RYBJOUCZDRJKRI-UHFFFAOYSA-N
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Description

3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a nitro-substituted pyrazole, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Triazole Ring: The phenoxy intermediate is then reacted with ethyl hydrazinecarboxylate to introduce the triazole ring.

    Attachment of the Pyrazole Group: The final step involves the reaction of the triazole intermediate with 4-nitro-1H-pyrazole-1-methanethiol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group in the phenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of this compound can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors through hydrogen bonding, dipole interactions, or covalent modifications. The presence of the nitro group and the triazole ring can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad applications in pharmaceuticals.

    4-chloro-3-methylphenoxyacetic acid: Shares the phenoxy moiety but lacks the triazole and pyrazole groups.

    4-nitro-1H-pyrazole: Contains the pyrazole ring but lacks the triazole and phenoxy groups.

Uniqueness

The uniqueness of 3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O3S/c1-3-22-15(9-26-13-4-5-14(17)11(2)6-13)19-20-16(22)27-10-21-8-12(7-18-21)23(24)25/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBJOUCZDRJKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCN2C=C(C=N2)[N+](=O)[O-])COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole

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